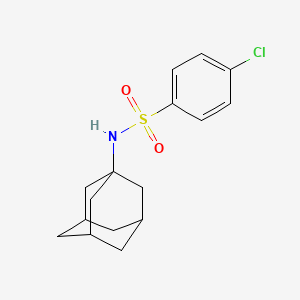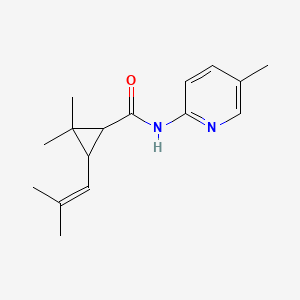
3-(1H-benzimidazol-2-yl)-1,3,5-pentanetricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-1,3,5-pentanetricarbonitrile, commonly known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTC is a heterocyclic organic compound that contains a benzimidazole ring and three cyano groups. The compound has a molecular weight of 327.3 g/mol and a melting point of 224-226°C.
科学研究应用
BPTC has been studied extensively for its potential applications in various fields. In the field of chemistry, BPTC has been used as a building block for the synthesis of other compounds. For example, BPTC has been used as a precursor for the synthesis of pyridine derivatives, which have potential applications in pharmaceuticals and agrochemicals.
In the field of biology, BPTC has been studied for its potential as an inhibitor of protein-protein interactions. Specifically, BPTC has been shown to inhibit the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein, which is involved in the regulation of cell growth and apoptosis. This inhibition has potential applications in cancer therapy, as the disruption of the p53-MDM2 interaction can lead to the activation of p53 and the induction of apoptosis in cancer cells.
作用机制
The mechanism of action of BPTC involves its ability to bind to the hydrophobic pocket of the MDM2 oncoprotein, which is responsible for binding to the p53 tumor suppressor protein. This binding prevents the interaction between p53 and MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPTC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BPTC can induce apoptosis in cancer cells by activating the p53 pathway. Additionally, BPTC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using BPTC in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, BPTC has a relatively low toxicity, which makes it suitable for use in cell-based assays. However, one limitation of using BPTC is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of BPTC. One potential direction is the development of BPTC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of BPTC as a therapeutic agent for the treatment of cancer and other diseases. Finally, the use of BPTC as a tool for studying protein-protein interactions and the p53 pathway could lead to a better understanding of these processes and the development of new therapies.
合成方法
The synthesis of BPTC involves the reaction of 2-aminobenzimidazole with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield BPTC. The yield of the synthesis process is typically around 60-70% and the purity of the final product can be improved by recrystallization.
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-9-3-7-15(11-18,8-4-10-17)14-19-12-5-1-2-6-13(12)20-14/h1-2,5-6H,3-4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHLHSPOZQURAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CCC#N)(CCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5020846.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5020853.png)

![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)


![3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5020897.png)
![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)


![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![11-benzyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)